molecular formula C6H10O4 B013529 Conduritol A CAS No. 526-87-4

Conduritol A

Cat. No. B013529
CAS RN: 526-87-4
M. Wt: 146.14 g/mol
InChI Key: LRUBQXAKGXQBHA-GUCUJZIJSA-N
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Description

Conduritol A is a natural product with hypoglycemic properties. It is extracted from the plant Gymnema sylvestre . This compound plays a crucial role in inhibiting glucose absorption.


Synthesis Analysis

The synthesis of Conduritol A involves several steps. One notable method for its synthesis is described in a research paper . The enantiocontrolled process begins with homochiral substituted cis-1,2-cyclohexadienediols, which are then transformed into the target derivatives in four steps.

Scientific Research Applications

Inhibition of Intestinal Glucose Absorption

Conduritol A has been found to have significant effects on intestinal glucose absorption in rats . The absorption of glucose in vitro was completely inhibited in the presence of 0.2 mg/ml of Conduritol A . This suggests that Conduritol A could potentially be used in the treatment of conditions related to glucose absorption, such as diabetes.

Blood Sugar Level Regulation

In addition to inhibiting glucose absorption, Conduritol A has also been found to effectively depress blood sugar levels . This was observed when Conduritol A was administered at a dosage of 10mg/kg of rat body weight . This further strengthens the potential of Conduritol A in diabetes treatment.

Potential Drug for Treating Diabetes Mellitus

Research has shown that Conduritol A derived from Gymnema sylvestre can act as an insulin receptor (IR) agonist . This suggests that it could be used as a potential drug for treating diabetes mellitus, providing an alternative to insulin injections.

Pharmacophore Based Designing of Potential Drugs

Conduritol A has been used in the pharmacophore-based designing of potential drugs . This involves the use of Conduritol A as a template for designing new drug molecules with improved efficacy and reduced side effects.

Synthesis of Conduritol C Analogs

Conduritol A has been used in the synthesis of conduritol C analogs . This involves the use of biocatalysis processes of monosubstituted benzenes . These analogs could potentially have various applications in scientific research and drug development.

Structural Studies

The structure of Conduritol A has been studied extensively, providing valuable insights into its chemical properties . This information is crucial for understanding how Conduritol A interacts with other molecules and how it can be modified to improve its efficacy as a drug.

Future Directions

: Miyatake, K., et al. Isolation of Conduritol A from Gymnema sylvestre and Its Effects against Intestinal Glucose Absorption in RatsBioscience, Biotechnology, and Biochemistry, Volume 57, Issue 12, 1993, Pages 2184–2185. : General Method for the Synthesis of (−)-Conduritol C and Its Derivatives. Molecules, 2018, 23, 1653. DOI: 10.3390/molecules23071653.

properties

IUPAC Name

(1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5+,6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUBQXAKGXQBHA-GUCUJZIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@H]([C@H]([C@@H]1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894915
Record name Conduritol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conduritol A

CAS RN

526-87-4
Record name Conduritol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conduritol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conduritol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CONDURITOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL4Q1FZ32P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Compound 7 was readily obtained in large quantity and enantiomerically pure form by the biotransformation of iodobenzene using the genetically engineered micro-organism E. coli JM109 (pDTG601) which over expresses toluene dioxygenase (TDO), the enzyme responsible for this dihydroxylation reaction. In the first step of the reaction sequence, cis-1,2-dihydrocatechol 7 was converted into the corresponding acetonide, 8, under standard conditions. The acetonide was immediately reacted with ml-chloroperbenzoic acid (m-CPBA) so as to produce, in a completely regio- and diastereo-selective manner, the epoxide 10. This compound represented a potent electrophile which reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as to give conduritol and conduramine derivatives. In particular, reaction of compound 10 with 1,6-hexadiamine in dichloromethane at 18° C. for 4 days gave the dimeric species 11 in quantitative yield. The readily obtained bis-acetamido-derivative, 12, of the latter compound was subject to a Pd[0]-mediated carbomethoxylation reaction thereby producing the diester 13 wherein each six-membered ring incorporates an exocyclic carbon in an appropriate oxidation state as required for elaboration to pseudo-sugars.
Name
cis-1,2-dihydrocatechol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Acetonide 31 made as described above, (209 mg, 1.12 mmol) was dissolved in a mixture of AcOH/THF/H2O (2:1:1, 3 mL). The solution was stirred at 60° C. for 6 h. The solvent was evaporated and 164 mg (1.1 mmol, 99% yield) of Conduritol F was obtained. An analytical sample was obtained after recrystallization from MeOH-ether. Rf =0.18 (CHCl3 --MeOH, 4:1); mp=131°-132° C. (lit* 129°-130° C.); [α]20D =-84 (c 0.71, MeOH) (lit.* -70.5°, MeOH); IR (KBr) υ 3283, 2920, 1420, 1102, 1061 cm-1 ; 1H NMR (CDCl3) δ 5.79 (1H, ddd, J=10.0, 4.7, 1.9 Hz), 5.71 (1H, dd, J=10.0, 1.9 Hz), 4.15 (1H, t, J=4.3 Hz), 3.92 (1H, dt, J=7.5, 1.6 Hz), 3.61 (1H, dd, J=10.4, 7.7 Hz), 3.41 (1H, dd, J=10.4, 4.2 Hz); 13C NMR (CDCl3) δ 133.8 (CH), 128.1 (CH), 74.1 (CH), 73.8 (CH), 72.7 (CH), 68.0 (CH); MS (El) m/z (rel. intensity) 128 (8), 110 (11), 99 (98), 86 (100); Anal. Calcd for C6H10O4 : C, 49.31; H, 6.90; Found: C, 49.30; H, 6.94.
Name
Acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AcOH THF H2O
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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